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N(3)-Methyl-2'-deoxycytidine

DNA damage Hydrolysis kinetics Nucleoside analog reactivity

N(3)-Methyl-2'-deoxycytidine (m3dC) is a critically specialized nucleoside for research on DNA damage and repair. Unlike canonical epigenetic marks (e.g., 5mdC), N3 methylation uniquely forces this cytosine analog into a protonated state at physiological pH, accelerating deamination/depyrimidination rates several thousand-fold. This makes it an indispensable tool for generating abasic sites, studying lesion-specific repair enzyme activity, and serving as a synthetic standard for alkylation damage. Substitution with generic cytidine analogs is scientifically unsound. Procure with confidence to ensure precise, damage-associated chemical behavior in your assays.

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
CAS No. 22882-02-6
Cat. No. B1599077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(3)-Methyl-2'-deoxycytidine
CAS22882-02-6
Synonyms2'-deoxy-N(3)-methylcytidine
m3dC
N(3)-methyl-2'-deoxycytidine
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
InChIInChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16)/t6-,7+,9+/m0/s1
InChIKeyDNYQNXJGNKQOQK-LKEWCRSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(3)-Methyl-2'-deoxycytidine (CAS 22882-02-6) | Modified Nucleoside for DNA Damage & Epigenetic Research


N(3)-Methyl-2'-deoxycytidine (CAS 22882-02-6), also referred to as N3-methyl-dC or m3dC, is a modified 2'-deoxycytidine nucleoside characterized by a methyl group at the N3 position of the cytosine base [1]. This methylation profoundly alters the physicochemical properties of the nucleobase, notably rendering it predominantly protonated at physiological pH [2]. As a result, the compound is not a canonical epigenetic mark like 5-methylcytosine but is instead recognized as a significant DNA adduct arising from exposure to alkylating agents, and a valuable research tool for studying DNA damage, repair, and the aberrant reactivity of protonated cytosine residues [3].

Why N(3)-Methyl-2'-deoxycytidine Cannot Be Substituted with Other Cytidine Analogs


Substitution of N(3)-Methyl-2'-deoxycytidine with a generic cytidine analog such as 2'-deoxycytidine, 5-methyl-2'-deoxycytidine (5mdC), or N4-methyl-2'-deoxycytidine is scientifically unsound due to profound and quantifiable differences in chemical reactivity and biological function. The N3-methyl modification uniquely forces the cytosine ring into a predominantly protonated state at physiological pH (pKa ~9.2) [1], a property absent in unmodified deoxycytidine or the epigenetic mark 5mdC [2]. This protonation drives a dramatic acceleration in hydrolysis rates, leading to deamination and depyrimidination that are several thousand-fold faster than those of unprotonated cytosine residues [3]. Consequently, N3-methyl-dC functions as a specific model for DNA damage and aberrant base reactivity, a role that cannot be fulfilled by other nucleoside analogs designed for studies of enzymatic methylation or standard DNA synthesis. Procurement must be specific to N3-methyl-dC for any application requiring this precise, damage-associated chemical behavior.

Quantitative Differentiation of N(3)-Methyl-2'-deoxycytidine: A Comparative Evidence Guide


Predominant Protonation at Physiological pH Confers Unique Reactivity vs. 2'-Deoxycytidine

N3-Methyl-2'-deoxycytidine (m3dC) is predominantly protonated at physiological pH, a state not observed for its parent compound, 2'-deoxycytidine (dC). This protonation is the direct cause of its elevated reactivity. The study by Sowers et al. established the pKa of m3dC at approximately 9.2, meaning the molecule exists primarily in its reactive, protonated form under standard cellular and experimental conditions (pH 7.4) [1].

DNA damage Hydrolysis kinetics Nucleoside analog reactivity

Accelerated Hydrolysis Rate Enables Study of DNA Damage Pathways vs. Unmodified Cytosine

The protonated state of m3dC results in hydrolysis (deamination and depyrimidination) rates that are accelerated by several thousand-fold relative to unprotonated cytosine residues under physiological conditions. The Sowers et al. study derived thermodynamic parameters allowing calculation of these rates as a function of pH and temperature, demonstrating a linear dependence on the fraction of protonated molecules [1].

DNA repair Mutagenesis Chemical stability

Distinct Role as a DNA Adduct vs. 5-Methyl-2'-deoxycytidine (5mdC)

While 5-methyl-2'-deoxycytidine (5mdC) is a well-characterized, stable epigenetic mark, N3-methyl-2'-deoxycytidine (m3dC) is a recognized DNA adduct resulting from exposure to alkylating agents. It is a form of DNA damage that disrupts normal base-pairing and cellular processes [1]. This functional dichotomy is critical; 5mdC is used to study gene regulation, whereas m3dC is used to study DNA damage and repair.

DNA adduct Epigenetics Alkylation damage

Optimal Research Applications for N(3)-Methyl-2'-deoxycytidine Based on Verified Evidence


Investigating the Chemical Mechanisms of DNA Damage and Mutagenesis

Researchers studying the fundamental chemistry of DNA damage use N3-methyl-2'-deoxycytidine as a precise model compound. Its predictable, pH-dependent hydrolysis kinetics, which are accelerated several thousand-fold compared to unmodified cytosine, allow for controlled studies of deamination and depyrimidination. This makes it an ideal tool for generating abasic sites and uracil derivatives in DNA in vitro, as demonstrated by Sowers et al. [1].

Calibrating and Validating DNA Repair Enzyme Assays

The unique hydrolytic properties of N3-methyl-2'-deoxycytidine, leading to the formation of specific DNA lesions, make it a valuable substrate for characterizing the activity and specificity of DNA repair enzymes. Assays can be designed to monitor the removal of this adduct or the repair of the resulting abasic sites by enzymes such as DNA glycosylases or AP endonucleases [1].

Differentiating Alkylation Damage Responses from Epigenetic Regulation

In studies of cellular responses to alkylating chemotherapeutics or environmental toxins, N3-methyl-2'-deoxycytidine serves as a chemically defined, synthetic standard for this specific type of DNA adduct. Its use is critical for distinguishing damage-induced signaling pathways from those regulated by normal epigenetic marks like 5-methylcytosine, ensuring that experimental outcomes are correctly attributed to DNA damage rather than changes in gene regulation [1].

Technical Documentation Hub

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